molecular formula C15H20N2O B8227741 (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8227741
M. Wt: 244.33 g/mol
InChI Key: ZWOJIYWTAJPHGU-IINYFYTJSA-N
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Description

(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole (CAS 2828438-73-7) is a chiral pyridinooxazoline (PyOx) ligand of significant interest in the field of asymmetric synthesis . PyOx ligands are a class of bidentate dinitrogen ligands known for their application in asymmetric catalysis, where they coordinate to metal centers to create chiral environments that can induce high enantioselectivity in chemical transformations . This compound features a stereodefined oxazoline ring and a 6-cyclopropyl-substituted pyridine group, a structure that researchers value for developing robust catalytic reactions. The cyclopropyl group on the pyridine ring can influence the electronic and steric properties of the ligand, allowing for fine-tuning of catalytic activity and selectivity. While specific mechanistic studies on this exact derivative are not provided here, related (S)-t-BuPyOx ligands have demonstrated exceptional utility in pivotal catalytic reactions. For instance, they have been successfully employed in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones . This reaction is notably robust, being insensitive to oxygen and highly tolerant of water, enabling the synthesis of cyclic ketones bearing β-benzylic quaternary stereocenters in high yields and enantioselectivities on a multi-gram scale . The reliable performance of such PyOx ligands makes them valuable tools for constructing complex chiral molecules in medicinal chemistry and materials science research. The product is supplied with a minimum purity of 95% . According to safety information for closely related compounds, this class of materials may cause skin and eye irritation . Researchers should consult the safety data sheet for specific handling instructions. This compound is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(4S)-4-[(2S)-butan-2-yl]-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-10(2)14-9-18-15(17-14)13-6-4-5-12(16-13)11-7-8-11/h4-6,10-11,14H,3,7-9H2,1-2H3/t10-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOJIYWTAJPHGU-IINYFYTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Parameters for Cyclocondensation

ParameterConditions/ReagentsYield (%)Source
AmidationOxalyl chloride, CH₂Cl₂, 0°C92
CyclizationSOCl₂, toluene, 60°C85
PurificationSilica chromatography64 (overall)

Chiral Resolution and Asymmetric Synthesis

Stereochemical purity is critical for the (S,S) configuration. Two strategies dominate:

  • Chiral Pool Synthesis : Starting from enantiopure (S)-tert-leucinol or (S)-sec-butanol derivatives. For example, (S)-sec-butylamine is resolved via diastereomeric salt formation with tartaric acid before incorporation into the amino alcohol.

  • Asymmetric Catalysis : Palladium-catalyzed asymmetric allylic alkylation (AAA) introduces chirality during cyclopropane formation in the pyridine moiety.

A study demonstrated that enzymatic resolution using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess (ee) for the amino alcohol intermediate.

Palladium-Catalyzed Coupling Reactions

Introducing the 6-cyclopropylpyridin-2-yl group often employs Suzuki-Miyaura cross-coupling. The pyridine boronate ester reacts with a preformed oxazole bromide under Pd(PPh₃)₄ catalysis.

Table 2: Coupling Reaction Optimization

ConditionOutcomeYield (%)Source
Pd(PPh₃)₄, Na₂CO₃93% yield, room temperature93
Microwave irradiationReduced reaction time (2h vs. 24h)89

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. For cyclization steps, microwave heating at 150°C reduces reaction times from 24 hours to 30 minutes while maintaining yields of 88–90% . This method is particularly effective for large-scale production, minimizing decomposition pathways.

Enzymatic Methods for Stereochemical Control

Recent advances utilize immobilized enzymes to catalyze stereoselective steps. For instance, Candida rugosa lipase selectively acylates the (R)-enantiomer of a racemic amino alcohol, leaving the desired (S)-isomer unreacted. This method achieves 98% ee with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound 4-Position Substituent 2-Position Substituent Synthetic Yield (Overall) Stability Key Applications
Target compound (S)-sec-Butyl 6-Cyclopropylpyridin-2-yl Not reported Likely moderate^a Hypothetical: Asymmetric catalysis
(S)-t-BuPyOx (S)-tert-Butyl Pyridin-2-yl 64% (3-step synthesis) Hydrolysis-prone Pd-catalyzed asymmetric additions
(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole Isopropyl 4-Methoxy-6-methylpyridin-2-yl Not reported Not reported Not specified
(S)-4-(Tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole tert-Butyl Quinolin-2-yl Not reported Not reported Not specified

^a Predicted based on steric and electronic effects of the cyclopropylpyridine group.

Key Observations:

Steric Effects :

  • The tert-butyl group in (S)-t-BuPyOx provides greater steric bulk compared to the sec-butyl group in the target compound. This difference may influence metal-ligand coordination geometry and enantioselectivity in catalytic applications.
  • The 6-cyclopropylpyridin-2-yl substituent introduces additional steric hindrance and electronic modulation due to the cyclopropane ring’s strain and electron-withdrawing effects.

Synthetic Challenges :

  • (S)-t-BuPyOx synthesis involves a scalable three-step route from picolinic acid, with optimized cyclization using NaOMe to achieve 72% yield in the final step.
  • For the target compound, analogous methods would require substitution of picolinic acid with 6-cyclopropylpicolinic acid, which may introduce challenges in cyclization efficiency due to steric and electronic factors.

Stability :

  • (S)-t-BuPyOx is prone to hydrolysis under acidic conditions, reverting to its amide precursor. The target compound’s 6-cyclopropyl group may enhance stability by reducing electron density at the oxazoline ring, though this remains speculative.

Catalytic Performance and Research Findings

While direct catalytic data for the target compound are absent, insights from (S)-t-BuPyOx and related ligands highlight critical trends:

  • Pd-Catalyzed Asymmetric Additions : (S)-t-BuPyOx achieves high enantioselectivity (e.g., >90% ee in conjugate additions) due to its rigid chiral environment. Substituting pyridine with 6-cyclopropylpyridine could alter substrate binding modes and selectivity profiles.
  • Hydrolysis Sensitivity : The susceptibility of (S)-t-BuPyOx to hydrolysis under acidic conditions necessitates careful handling. The cyclopropane ring in the target compound may mitigate this by destabilizing hydrolytic transition states.

Purification and Handling

  • (S)-t-BuPyOx purification requires neutral silica gel to avoid decomposition, a challenge likely shared by the target compound due to similar hydrolytic sensitivity.
  • Salt formation (e.g., with HBF4) was attempted for (S)-t-BuPyOx but resulted in moisture-sensitive products.

Biological Activity

(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound characterized by its unique oxazole ring and complex structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a sec-butyl group and a cyclopropyl-substituted pyridine, which contribute to its structural complexity. The stereochemistry of the compound is significant, as the (S) configuration at the oxazole and butyl positions can influence its pharmacological properties. The molecular formula is C15H20N2OC_{15}H_{20}N_{2}O, with a molecular weight of approximately 244.33 g/mol.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as:

  • Receptor Agonists/Antagonists : Compounds with similar structures often show promise as modulators of various receptors involved in neurological processes.
  • Enzyme Inhibitors : It may inhibit specific enzymes related to metabolic pathways, influencing various biological processes.

The presence of the cyclopropyl group and the oxazole ring may enhance the compound's ability to interact selectively with biological targets. Interaction studies utilizing various techniques such as molecular docking and receptor binding assays are crucial for elucidating the mechanism of action.

Pharmacokinetic Properties

Research into the pharmacokinetic properties of this compound could further clarify its viability as a therapeutic agent. Key pharmacokinetic parameters include:

ParameterValue
TPSA 43.18 Ų
GI Absorption High
BBB Permeability Yes
P-gp Substrate No
CYP Inhibition Profile CYP2C19: Yes
CYP2C9: Yes
CYP1A2: No
CYP3A4: No

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups. Below is a comparison with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-6-phenyletinylpyridine Pyridine ring with ethynyl substitutionmGluR5 antagonist
6-Cyclopropylpyridine Similar pyridine coreInvestigated for neuroprotective effects
3-(Cyclopropyl)aniline Aniline derivative with cyclopropaneDifferent reactivity patterns compared to oxazoles

Q & A

Q. What are the standard synthetic routes for preparing (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole?

The synthesis typically involves a multi-step sequence starting from chiral precursors. Key steps include:

  • Acylation : Reacting (S)-sec-butylamine derivatives with activated carboxylic acids (e.g., 6-cyclopropylpicolinic acid) using activating agents like isobutyl chloroformate and N-methylmorpholine to minimize over-acylation side reactions .
  • Cyclization : Converting intermediates (e.g., amides or chlorides) into the oxazoline ring. For example, treating chloride intermediates with NaOMe in methanol at 55°C achieves cyclization with 72% yield, avoiding hydrolysis byproducts .
  • Purification : Flash chromatography on neutral silica gel (40–63 µm) is critical for isolating the final product in >99% purity .

Q. How can enantiomeric purity be ensured during synthesis?

Enantiomeric purity is maintained by:

  • Chiral Precursors : Using enantiopure starting materials like (S)-2-phenylglycinol or (S)-tert-leucinol to control stereochemistry .
  • Reaction Monitoring : Employing chiral HPLC or NMR spectroscopy to track stereochemical integrity during key steps (e.g., cyclization) .
  • Minimizing Hydrolysis : Avoiding aqueous conditions and using anhydrous solvents, as oxazolines are prone to racemization under acidic or moist environments .

Advanced Research Questions

Q. What strategies resolve low yields or byproducts in the cyclization step?

Optimization strategies include:

  • Activating Agents : Replacing traditional reagents (e.g., oxalyl chloride) with NaOMe or KOtBu to suppress side reactions like over-alkylation .
  • Temperature Control : Conducting cyclization at 55°C to balance reaction rate and selectivity .
  • Intermediate Stabilization : Isolating intermediates as stable salts (e.g., HCl salts) to prevent degradation before cyclization .

Q. Which computational methods are suitable for studying this compound’s electronic properties?

Density Functional Theory (DFT) approaches are recommended:

  • Hybrid Functionals : Use B3LYP or similar functionals incorporating exact exchange to improve accuracy in thermochemical and electronic structure calculations .
  • Dispersion Corrections : Apply DFT-D3 with Becke-Johnson damping to account for non-covalent interactions, critical for modeling π-stacking in pyridyl or cyclopropyl groups .
  • Benchmarking : Validate calculations against experimental NMR or X-ray crystallography data to resolve discrepancies in bond lengths or charge distribution .

Q. How can catalytic performance discrepancies be analyzed in asymmetric reactions?

Systematic approaches include:

  • Parameter Variation : Adjusting ligand-to-metal ratios, solvent polarity, or temperature to identify optimal conditions .
  • Mechanistic Probes : Using kinetic isotopic effects (KIEs) or Hammett plots to elucidate rate-determining steps .
  • Spectroscopic Characterization : Employing in situ IR or NMR to detect intermediates (e.g., metal-ligand complexes) and correlate with enantioselectivity .

Q. What storage conditions prevent degradation of this oxazoline compound?

  • Moisture Avoidance : Store under inert gas (Ar/N₂) in sealed containers with desiccants (e.g., molecular sieves) .
  • Low-Temperature Stability : Keep at –20°C to slow hydrolysis; avoid prolonged exposure to protic solvents like methanol .
  • Stability Monitoring : Regular NMR or mass spectrometry checks to detect decomposition (e.g., hydrolysis to amide derivatives) .

Q. How are purification challenges addressed for hydrophilic byproducts?

  • Chromatography Optimization : Use silica gel with low water content and gradient elution (hexane/EtOAc) to separate polar impurities .
  • Alternative Techniques : Explore countercurrent chromatography or recrystallization from toluene/hexane mixtures for large-scale purification .

Q. What role does the cyclopropane group play in ligand design for catalysis?

  • Steric Tuning : The cyclopropane moiety introduces rigidity, enhancing enantioselectivity in asymmetric catalysis by restricting rotational freedom .
  • Electronic Effects : The strained ring modulates electron density on the pyridyl group, influencing metal-ligand binding affinity .

Data Contradiction Analysis Example Q. 9. How to reconcile conflicting reports on ligand hydrolysis rates?

  • Condition-Specific Testing : Compare hydrolysis rates under varying pH, temperature, and solvent systems to identify critical degradation factors .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) in kinetic studies to distinguish acid-catalyzed vs. nucleophilic hydrolysis pathways .

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